molecular formula C8H6ClNS B568150 7-(Chloromethyl)thieno[2,3-c]pyridine CAS No. 120010-15-3

7-(Chloromethyl)thieno[2,3-c]pyridine

Cat. No.: B568150
CAS No.: 120010-15-3
M. Wt: 183.653
InChI Key: OBWHFZGDRHMDGV-UHFFFAOYSA-N
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Description

7-(Chloromethyl)thieno[2,3-c]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine ring system with a chloromethyl (-CH₂Cl) substituent at the 7-position. The compound’s synthesis was recently advanced via a metal-free denitrogenative transformation reaction using fused 1,2,3-triazoles, enabling access to derivatives under mild conditions . The chloromethyl group enhances electrophilicity, making it a versatile intermediate for further functionalization, such as esterification or nucleophilic substitution reactions.

Properties

CAS No.

120010-15-3

Molecular Formula

C8H6ClNS

Molecular Weight

183.653

IUPAC Name

7-(chloromethyl)thieno[2,3-c]pyridine

InChI

InChI=1S/C8H6ClNS/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H,5H2

InChI Key

OBWHFZGDRHMDGV-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1C=CS2)CCl

Synonyms

Thieno[2,3-c]pyridine, 7-(chloromethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Accessibility : The metal-free route for 7-(chloromethyl) derivatives offers advantages in sustainability and scalability compared to traditional methods involving α-halo carbonyl compounds (common in [2,3-b]pyridine syntheses) .
  • Ring Modifications : Tetrahydro derivatives (e.g., EAMT) exhibit distinct pharmacokinetic profiles due to reduced aromaticity and increased hydrogen-bonding capacity .
Anticancer Potential
  • 7-(Chloromethyl)thieno[2,3-c]pyridine Derivatives: Recent studies highlight their role asHsp90 inhibitors, with derivatives showing IC₅₀ values in low micromolar ranges against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Molecular docking revealed strong binding to Hsp90’s ATP-binding pocket (∆G total = −114.56 kcal/mol) .
  • Thieno[2,3-c]pyridine Core: Limited exploration in microtubule inhibition compared to [2,3-b] analogs, but tetrahydro derivatives (e.g., EAMT) show promise in stabilizing protein secondary structures during molecular dynamics simulations .
Antimicrobial and Anti-inflammatory Activity
  • Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines: Structural relatives exhibitantibacterial activity against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL), attributed to DNA gyrase inhibition .

Physicochemical and ADMET Properties

  • ADMET Profile : EAMT complies with Lipinski’s rule of five (molecular weight <500, logP <5), suggesting good oral bioavailability, while chloromethyl derivatives may require optimization for metabolic stability .

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